molecular formula C25H20BrNO5 B274422 1-benzyl-5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

1-benzyl-5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B274422
M. Wt: 494.3 g/mol
InChI Key: JMJJTOJIZZHDMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a synthetic compound that has been gaining attention in scientific research due to its potential applications in the field of medicine. The compound is a derivative of indole, which is a heterocyclic organic compound that occurs naturally in many plants and animals. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of 1-benzyl-5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. The compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell growth and division. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis, which is a process of programmed cell death that is important in the prevention of cancer. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

1-benzyl-5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has several advantages and limitations for lab experiments. The compound has been shown to exhibit potent anticancer activity and anti-inflammatory activity, which makes it a promising candidate for the development of new drugs. However, the compound has limited solubility in water, which makes it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the study of 1-benzyl-5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One potential direction is the development of new drugs that are based on the compound's structure and mechanism of action. Another potential direction is the study of the compound's effects on other diseases and conditions, such as cardiovascular disease and diabetes. Additionally, the compound's potential use as a diagnostic tool for cancer detection is an area of future research.

Synthesis Methods

The synthesis of 1-benzyl-5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the reaction of 2-oxoethyl-6,7-dihydro-1,4-benzodioxine-2-carboxylate with N-benzyl-3-bromo-4-hydroxy-1,2,5-oxadiazole in the presence of a base. The reaction results in the formation of the target compound with a yield of 60-70%.

Scientific Research Applications

1-benzyl-5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential applications in the field of medicine. The compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.

properties

Molecular Formula

C25H20BrNO5

Molecular Weight

494.3 g/mol

IUPAC Name

1-benzyl-5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C25H20BrNO5/c26-18-7-8-20-19(13-18)25(30,24(29)27(20)15-16-4-2-1-3-5-16)14-21(28)17-6-9-22-23(12-17)32-11-10-31-22/h1-9,12-13,30H,10-11,14-15H2

InChI Key

JMJJTOJIZZHDMC-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CC3(C4=C(C=CC(=C4)Br)N(C3=O)CC5=CC=CC=C5)O

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CC3(C4=C(C=CC(=C4)Br)N(C3=O)CC5=CC=CC=C5)O

Origin of Product

United States

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